[(Cyclobutylamino)-phosphonomethyl]phosphonic acid
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Overview
Description
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid is a compound that features a phosphonic acid functional group bonded to a cyclobutylamino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale adaptations of these laboratory techniques to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used to study enzyme inhibition and as a tool to investigate physiological effects of phosphorylations
Industry: It is used in the design of supramolecular or hybrid materials, for the functionalization of surfaces, and in analytical purposes
Mechanism of Action
The mechanism of action of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. By mimicking the structure of natural substrates, it can inhibit enzyme activity, thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be compared with other similar compounds, such as:
Fosfomycin: A widely used antibacterial drug that also contains a phosphonic acid group.
Alendronic acid: A bisphosphonate used to treat osteoporosis.
Amino phosphonates: Compounds that contain both amino and phosphonic acid groups and are used in various applications, including as enzyme inhibitors. The uniqueness of this compound lies in its specific structure and the presence of the cyclobutylamino group, which may confer distinct biological and chemical properties.
Properties
CAS No. |
124351-87-7 |
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Molecular Formula |
C5H13NO6P2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
[(cyclobutylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c7-13(8,9)5(14(10,11)12)6-4-2-1-3-4/h4-6H,1-3H2,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
UNLQCNUHOMXEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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